Cas no 921806-11-3 (N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide)

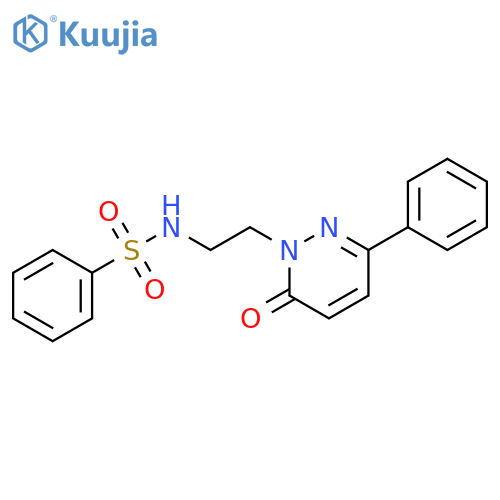

921806-11-3 structure

商品名:N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide

- N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide

- Benzenesulfonamide, N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-

- F2237-0003

- 921806-11-3

- N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide

- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- AB00678128-01

- AKOS024630174

-

- インチ: 1S/C18H17N3O3S/c22-18-12-11-17(15-7-3-1-4-8-15)20-21(18)14-13-19-25(23,24)16-9-5-2-6-10-16/h1-12,19H,13-14H2

- InChIKey: XOTPCYMKXNSEGA-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCN2N=C(C3=CC=CC=C3)C=CC2=O)(=O)=O)=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 355.09906259g/mol

- どういたいしつりょう: 355.09906259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 624

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.29±0.1 g/cm3(Predicted)

- ふってん: 548.1±60.0 °C(Predicted)

- 酸性度係数(pKa): 10.60±0.40(Predicted)

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2237-0003-4mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-20mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-5mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-40mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-20μmol |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-15mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-30mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-100mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-1mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2237-0003-10mg |

N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzenesulfonamide |

921806-11-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

921806-11-3 (N-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylbenzenesulfonamide) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量